An In-depth Technical Guide to (3-Chlorophenyl)methanesulfonamide: Chemical Properties and Structure
An In-depth Technical Guide to (3-Chlorophenyl)methanesulfonamide: Chemical Properties and Structure
This guide provides a comprehensive technical overview of (3-Chlorophenyl)methanesulfonamide, a molecule of interest in contemporary chemical and pharmaceutical research. We will delve into its structural characteristics, chemical properties, a detailed synthetic protocol, and its potential as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Identity and Physicochemical Properties
(3-Chlorophenyl)methanesulfonamide is an organic compound featuring a chlorophenyl group attached to a methanesulfonamide moiety via a methylene bridge. This structural arrangement confers a specific set of physicochemical properties that are critical for its behavior in chemical and biological systems.
Chemical Structure and Identifiers
The structural integrity of a compound is the foundation of its chemical identity. The key identifiers for (3-Chlorophenyl)methanesulfonamide are summarized below.
| Property | Value | Source |
| IUPAC Name | (3-chlorophenyl)methanesulfonamide | AiFChem |
| CAS Number | 89782-88-7 | [1] |
| Molecular Formula | C₇H₈ClNO₂S | [2] |
| Molecular Weight | 205.66 g/mol | [2] |
| SMILES | O=S(CC1=CC=CC(Cl)=C1)(N)=O | [2] |
| InChI Key | HNZCHWOSESAIJA-UHFFFAOYSA-N | [1] |
Physicochemical Data
The physical properties of (3-Chlorophenyl)methanesulfonamide are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Powder | [1] |
| Melting Point | 128-129 °C | [1] |
| Storage Temperature | Room Temperature | [3] |
| Predicted XlogP | 1.3 | [4] |
Synthesis of (3-Chlorophenyl)methanesulfonamide
The most direct and common synthetic route to (3-Chlorophenyl)methanesulfonamide involves the ammonolysis of its corresponding sulfonyl chloride precursor, (3-Chlorophenyl)methanesulfonyl chloride. This nucleophilic substitution reaction is efficient and relies on readily available starting materials.
Experimental Protocol: Ammonolysis of (3-Chlorophenyl)methanesulfonyl chloride
This protocol is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides.[5][6]
Materials:
-
(3-Chlorophenyl)methanesulfonyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Ammonia gas
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel with a stirrer, gas inlet, and temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve (3-Chlorophenyl)methanesulfonyl chloride (1 equivalent) in anhydrous THF in a reaction vessel. Cool the solution to 0-5 °C using an ice bath.
-
Ammonia Addition: Bubble ammonia gas through the stirred solution. The reaction is exothermic; maintain the temperature between 0-10 °C. The precipitation of ammonium chloride will be observed.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Filter the solid ammonium chloride and wash the filter cake with a small amount of THF.
-
Extraction: Combine the filtrates and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (3-Chlorophenyl)methanesulfonamide as a white to off-white powder.
Structural Elucidation and Spectroscopic Profile
The structural confirmation of (3-Chlorophenyl)methanesulfonamide relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons. The aromatic protons will appear as a complex multiplet in the range of 7.2-7.5 ppm. The methylene protons adjacent to the sulfonyl group will likely appear as a singlet around 4.3 ppm. The two protons on the nitrogen of the sulfonamide group are expected to produce a broad singlet.
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon attached to the chlorine atom being downfield. The methylene carbon will also be observable.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretching: Two bands in the region of 3350-3250 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
S=O stretching: Strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.
-
C-H stretching (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
-
C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of 205.66. A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at [M-64]⁺.[7] Another common fragmentation is the cleavage of the C-S bond, leading to the formation of the 3-chlorobenzyl cation.
Reactivity and Potential Applications in Medicinal Chemistry
The sulfonamide functional group is a well-established pharmacophore and is present in a wide range of clinically used drugs, including antibacterial, anticancer, and anti-inflammatory agents.[8][9] (3-Chlorophenyl)methanesulfonamide, as a member of this class, holds potential as a building block or lead compound in drug discovery.
The presence of the 3-chloro substituent on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms are known to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. While specific biological activity for (3-Chlorophenyl)methanesulfonamide is not yet extensively reported in the literature, its structural motifs suggest it could be a valuable starting point for the development of novel therapeutic agents.[10]
Safety and Handling
(3-Chlorophenyl)methanesulfonamide is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.
The precursor, (3-Chlorophenyl)methanesulfonyl chloride, is corrosive and reacts with water.[11] Therefore, appropriate precautions must be taken during its storage and handling.
Conclusion
(3-Chlorophenyl)methanesulfonamide is a well-defined chemical entity with potential for further exploration, particularly in the realm of medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a robust synthetic protocol, and an outline of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound and in the broader field of sulfonamide chemistry.
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